4,6-Diphenylpyrimidine
Overview
Description
4,6-Diphenylpyrimidine is a chemical compound with the linear formula C16H12N2 . It has a molecular weight of 232.28 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 4,6-Diphenylpyrimidine involves various methods. One method involves the reaction of 4,6-dimethylpyrimidine with the acyl chlorides of aromatic carboxylic acids . Another method involves the reaction of fullerene C60 with 2-azido-4,6-diphenylpyrimidine .
Molecular Structure Analysis
The molecular structure of 4,6-Diphenylpyrimidine is represented by the InChI code 1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H
.
Chemical Reactions Analysis
4,6-Diphenylpyrimidine has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy . It has also been used in the synthesis of phenanthroimidazole–azine derivatives .
Physical And Chemical Properties Analysis
4,6-Diphenylpyrimidine is a solid substance that should be stored in a dry room at normal temperature .
Scientific Research Applications
1. Anti-Oxidant and Anti-Microbial Activities
- Summary of Application: 4,6-Diphenylpyrimidine substituted benzamide derivatives have been synthesized and evaluated for their anti-oxidant and anti-microbial activities . These compounds act as Histone deacetylases (HDAC) inhibitors, a new class of cytostatic agents that show promising results in cancer treatment .
- Methods of Application: The designed molecule with cap group as substituted 4,6-diphenylpyrimidine of functional groups adjacent to the metal-binding benzamide was evaluated for the pharmacological activity evaluation . Prior to this, in-silico studies were done by molecular docking to confirm the anti-cancer activity . The Anti-oxidant and Anti-microbial activity was evaluated as per standard methods .
- Results or Outcomes: Based on the pharmacological activity results, it is confirmed that the designed and characterized novel 4,6-diphenylpyrimidine substituted benzamide exhibited the biological activity of Anti-oxidant and Anti-microbial activity .
2. Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy
- Summary of Application: 4,6-Diphenylpyrimidine-2-carbohydrazides have been discovered and optimized as a novel class of utrophin modulators for the treatment of Duchenne muscular dystrophy . This disease is caused by a lack of the cytoskeletal protein dystrophin, and upregulation of utrophin, a dystrophin paralogue, offers a potential therapy independent of mutation type .
- Methods of Application: An improved phenotypic screen was used, where reporter expression is derived from the full genomic context of the utrophin promoter . Target deconvolution studies, including expression analysis and chemical proteomics, were performed to demonstrate that this compound series operates via a novel mechanism of action, distinct from that of ezutromid .
- Results or Outcomes: The study resulted in the discovery of a novel class of utrophin modulators with better efficacy, physicochemical and ADME properties, and a complementary mechanism to that of ezutromid .
3. Luminescent Mixed-Metal Pt(II)/Ir(III) Complexes
- Summary of Application: 4,6-Diphenylpyrimidine has been used in the synthesis of highly luminescent mixed-metal Pt(II)/Ir(III) complexes . These complexes are highly luminescent, with quantum yields of around 0.5 in solution at room temperature .
- Methods of Application: The proligand 4,6-di-(4-tert-butylphenyl)pyrimidine can undergo cycloplatination with K(2)PtCl(4) at one of the two aryl rings to give, after treatment with sodium acetylacetonate, a mononuclear complex .
- Results or Outcomes: The introduction of the additional metal centers leads to a substantial red-shift in absorption and emission . This versatile design strategy may offer a new approach for tuning and optimizing the luminescence properties of d-block metal complexes for contemporary applications .
4. Antimicrobial Activities
- Summary of Application: 4,6-Diphenylpyrimidine has been used in the synthesis of compounds with antimicrobial activities . These compounds were screened against Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, methicillin-susceptible Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, and Candida albicans .
- Methods of Application: The study presented a two-step sequence of 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-thione and subsequently S-alkylated with amines .
- Results or Outcomes: Compound 3 exhibited moderate activities when compared with the standard drug ciprofloxacin and itraconazole .
5. Luminescent Mixed-Metal Pt(II)/Ir(III) Complexes
- Summary of Application: 4,6-Diphenylpyrimidine has been used in the synthesis of highly luminescent mixed-metal Pt(II)/Ir(III) complexes . These complexes are highly luminescent, with quantum yields of around 0.5 in solution at room temperature .
- Methods of Application: The proligand 4,6-di-(4-tert-butylphenyl)pyrimidine can undergo cycloplatination with K(2)PtCl(4) at one of the two aryl rings to give, after treatment with sodium acetylacetonate, a mononuclear complex .
- Results or Outcomes: The introduction of the additional metal centers leads to a substantial red-shift in absorption and emission . This versatile design strategy may offer a new approach for tuning and optimizing the luminescence properties of d-block metal complexes for contemporary applications .
6. Antitumor Activities
- Summary of Application: 4-(4-fluorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine-5-carbonitrile, a derivative of 4,6-Diphenylpyrimidine, has been reported to exhibit promising antitumor activities . It showed high inhibition (91%) against EGFR-TK .
- Methods of Application: The study involved the synthesis of the derivative and subsequent testing against EGFR-TK .
- Results or Outcomes: The derivative exhibited high inhibition (91%) against EGFR-TK, making it a promising antitumor agent .
Safety And Hazards
The safety information for 4,6-Diphenylpyrimidine indicates that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
4,6-diphenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRMZQGIDWILAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355817 | |
Record name | 4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,6-Diphenylpyrimidine | |
CAS RN |
3977-48-8 | |
Record name | 4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.